molecular formula C13H16N6O B1487728 Tris(1-methyl-1H-pyrazol-5-yl)methanol CAS No. 92110-78-6

Tris(1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1487728
CAS No.: 92110-78-6
M. Wt: 272.31 g/mol
InChI Key: ZFNQPPMXZGCPET-UHFFFAOYSA-N
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Description

Tris(1-methyl-1H-pyrazol-5-yl)methanol is a sophisticated heterocyclic building block and ligand designed for advanced research applications. This compound features a central carbon atom bound to three 1-methyl-1H-pyrazol-5-yl groups, terminated by a methanol functional group, creating a unique three-dimensional architecture highly valuable in supramolecular chemistry and crystal engineering . Its primary research value lies in its potential as a multidentate ligand for constructing metal-organic frameworks (MOFs) and coordinating with transition metals to form complexes with potential catalytic activity . The three pyrazole rings can act as nitrogen donors, allowing the molecule to adopt various conformations—such as twisted or calyx forms—that significantly influence the final material's supramolecular arrangement and physical properties . Researchers utilize this compound to study how subtle structural changes affect self-assembly in both solid and liquid states, which is crucial for designing functional materials with tailored luminescent or catalytic properties . The presence of multiple heterocyclic rings also makes it a candidate for developing novel heterocyclic amino acid analogs and other complex molecular scaffolds in drug discovery . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tris(2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-17-10(4-7-14-17)13(20,11-5-8-15-18(11)2)12-6-9-16-19(12)3/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQPPMXZGCPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=NN2C)(C3=CC=NN3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288559
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92110-78-6
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92110-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Tris(1-methyl-1H-pyrazol-5-yl)methanol is used as a ligand in coordination chemistry, forming complexes with various metal ions. Biology: Medicine: It is being investigated for its therapeutic properties, including its potential use as an anti-inflammatory agent. Industry: The compound is utilized in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between Tris(1-methyl-1H-pyrazol-5-yl)methanol and analogous pyrazole-based compounds:

Compound Name Structural Features Melting Point (°C) Key Applications References
This compound Three 1-methylpyrazole groups on methanol Not reported Potential ligand for metal complexes Inferred
(1-Methyl-1H-pyrazol-5-yl)methanol Single 1-methylpyrazole-methanol unit 55–59.5 Intermediate for brominated derivatives
5-(Bromomethyl)-1-methyl-1H-pyrazole Brominated methyl group on pyrazole Not reported Precursor in antitubercular drug synthesis
HC Yellow No. 16 (2-chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol) Azo dye with pyrazole and phenol groups Not reported Hair dye component
(Adamantan-1-yl)(1-methyl-1H-pyrazol-5-yl)methanol Adamantane-pyrazole hybrid Not reported Specialty material for drug design
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid Pyrazole linked to benzoic acid 240–242 Pharmaceutical intermediate

Key Findings:

Structural Complexity and Functionality: this compound’s tripodal design contrasts with simpler mono-pyrazole derivatives like (1-methyl-1H-pyrazol-5-yl)methanol, which serve as intermediates in halogenation reactions (e.g., bromination for antitubercular agents) . Hybrid structures, such as HC Yellow No. 16 and the adamantane-pyrazole derivative, demonstrate versatility in applications ranging from cosmetics to drug discovery .

Physical Properties: The trisubstituted compound’s melting point is unreported but likely exceeds that of its monosubstituted counterpart (55–59.5°C) due to increased hydrogen-bonding and steric rigidity . Derivatives like 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid exhibit higher thermal stability (mp 240–242°C), attributed to aromatic stacking and carboxylate interactions .

Applications: Pharmaceuticals: Brominated pyrazole derivatives (e.g., 5-(bromomethyl)-1-methyl-1H-pyrazole) are critical intermediates in synthesizing antiparasitic and antitubercular agents . Materials Science: Adamantane-pyrazole hybrids are tailored for high-purity applications, including optical and semiconductor-grade materials . Cosmetics: HC Yellow No. 16 leverages pyrazole’s stability in diazenyl dyes for long-lasting hair coloration .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the 1-methyl-1H-pyrazol-5-yl moieties followed by their assembly onto a central carbon atom bearing a hydroxyl group. The key steps include:

  • Preparation of 1-methyl-1H-pyrazol-5-yl building blocks.
  • Introduction of the hydroxymethyl functionality.
  • Coupling or cyclization reactions to form the tris-substituted methanol core.

Preparation of 1-Methyl-1H-pyrazol-5-yl Methanol Precursors

According to detailed experimental data, 1-methyl-1H-pyrazol-5-yl methanol can be synthesized by reduction of 1-methyl-1H-pyrazole-5-carboxylic acid or its methyl ester using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere conditions.

Yield (%) Reaction Conditions Experimental Notes
67 LiAlH4 in THF, 0–20 °C, 2 h, inert atmosphere Reduction of 1-methyl-1H-pyrazole-5-carboxylic acid (2 g, 15.86 mmol); quenching with water; drying over Na2SO4; filtration; concentration under reduced pressure to yield colorless oil.
83.3 LiAlH4 in THF, 0–20 °C, 12 h Reduction of methyl 1-methyl-1H-pyrazole-5-carboxylate (3 g, 21.4 mmol); workup by extraction and silica gel chromatography to yield off-white oil.

These methods demonstrate that lithium aluminium hydride is an effective reducing agent for converting carboxylic acid or ester derivatives into the corresponding hydroxymethyl pyrazole with moderate to high yields (67–83.3%).

Assembly of this compound

The literature and patent sources indicate that the tris-substituted methanol core can be formed by reactions involving methyl hydrazine and appropriate pyrazolyl precursors in aqueous or ethanol media under controlled temperature and pressure.

Key parameters from a patented method include:

Parameter Details
Reaction Medium Aqueous medium, sometimes with ethanol formed in situ; no additional organic solvents required
Temperature Range 50 to 140 °C
Reaction Time 0.5 to 12 hours (preferably 1 to 6 hours)
Pressure Adjusted according to temperature and boiling point of reaction mixture
Catalyst Acid catalysts such as trifluoroacetic acid or sulfuric acid (0.09–0.1 eq)
Isolation Techniques Crystallization, filtration, washing, drying
Crystal Morphology Platelet-like crystals, facilitating efficient filtration and washing
Purity Achieved Up to 99.7% w/w by 1H-NMR

The process involves a reaction step (REACl) where the compound of formula (3) reacts with methyl hydrazine in aqueous medium, sometimes accompanied by distillation (DIST1) to remove ethanol formed during the reaction. The product crystallizes either during or after the reaction or distillation steps, allowing for straightforward isolation.

Alternative Synthetic Routes

While direct examples for this compound are limited, analogous pyrazole derivatives have been synthesized via cyclization reactions of enaminones with phenylhydrazines catalyzed by acids in refluxing ethanol. Such methods may be adapted to prepare related tris(pyrazolyl)methanol compounds by selecting suitable substrates and reaction conditions.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Reduction of 1-methyl-1H-pyrazole-5-carboxylic acid with LiAlH4 LiAlH4 in THF, 0–20 °C, 2 h, inert atmosphere 67 Produces (1-methyl-1H-pyrazol-5-yl)methanol as colorless oil
Reduction of methyl ester of 1-methyl-1H-pyrazole-5-carboxylate LiAlH4 in THF, 0–20 °C, 12 h 83.3 Requires chromatographic purification; yields off-white oil
Assembly to tris-substituted methanol core Reaction of precursor with methyl hydrazine in aqueous medium; 50–140 °C; acid catalyst; 0.5–12 h Up to 99.7 purity Product crystallizes as platelet-like crystals, facilitating isolation; no organic solvents needed beyond ethanol formed in situ

Research Findings and Analysis

  • Lithium aluminium hydride reduction is a reliable and high-yielding approach for preparing hydroxymethyl pyrazole intermediates essential for tris-substituted methanol synthesis.
  • The patented aqueous synthesis method for the tris-substituted compound improves cost efficiency by avoiding stoichiometric acetic acid and using water or ethanol as the only solvents, enhancing environmental and operational safety.
  • Crystallization behavior and crystal morphology are critical for efficient product isolation, with platelet-like crystals being favorable compared to needle-like forms in prior art.
  • Acid catalysis (e.g., trifluoroacetic acid) enhances selectivity and purity, with NMR confirming product quality up to 99.7%.
  • Alternative methods involving cyclization of enaminones with hydrazines in refluxing ethanol offer potential synthetic routes, though specific adaptation to this compound requires further optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(1-methyl-1H-pyrazol-5-yl)methanol, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step coordination chemistry, starting with the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with tris(hydroxymethyl)methane under acidic conditions. Key optimizations include:

  • Temperature Control : Maintaining reflux conditions (~120°C) in ethanol to ensure complete cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >97% purity .
  • Yield Improvement : Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Analysis : ¹H/¹³C NMR in DMSO-d₆ identifies pyrazole ring protons (δ 6.2–7.1 ppm) and hydroxyl groups (δ 4.8–5.2 ppm). Discrepancies in peak splitting may indicate steric hindrance or hydrogen bonding .
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves the trigonal-planar geometry of the central carbon atom and hydrogen-bonding networks. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its supramolecular assembly?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism ) reveals:

  • Intramolecular Bonds : O–H···N interactions between the methanol hydroxyl and pyrazole nitrogen (d = 2.65–2.75 Å).
  • Intermolecular Networks : C–H···O interactions (d = 3.10–3.30 Å) form 2D sheets, critical for crystal packing. Computational tools like Mercury (CCDC) visualize these motifs, aiding in polymorphism prediction .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Case Study : If NMR suggests free hydroxyl rotation but X-ray shows fixed hydrogen bonds, variable-temperature NMR (VT-NMR) can probe dynamic behavior.
  • Resolution : Pair DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) with experimental data to model conformational flexibility .
  • Validation : Cross-check with IR spectroscopy (O–H stretch at 3200–3400 cm⁻¹) to confirm hydrogen-bonding states .

Q. What strategies are effective for refining crystal structures of this compound derivatives with twinning or disorder?

  • Methodological Answer :

  • SHELXL Workflow : Use TWIN/BASF commands to model twinned domains. For disorder, apply PART/SUMP constraints to split occupancy between ligand conformers .
  • Validation Tools : R₁/wR₂ convergence (<5% discrepancy) and Hirshfeld surface analysis ensure model accuracy.
  • Case Example : A study on a triazolyl-pyrazole hybrid resolved ligand disorder using anisotropic displacement parameters (ADPs) and Fo-Fc difference maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
Tris(1-methyl-1H-pyrazol-5-yl)methanol

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